molecular formula C13H9BrN2 B057740 2-(3-Bromophenyl)-1H-benzimidazole CAS No. 77738-96-6

2-(3-Bromophenyl)-1H-benzimidazole

Cat. No.: B057740
CAS No.: 77738-96-6
M. Wt: 273.13 g/mol
InChI Key: KLPQPEGYDCWTKZ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. This compound features a benzimidazole core substituted with a bromophenyl group at the 2-position. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 3-bromobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

2-(3-Bromophenyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of drugs with anticancer, antiviral, and antimicrobial activities.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Material Science: It is used in the synthesis of organic semiconductors and other functional materials.

    Agriculture: The compound is explored for its potential as a pesticide or herbicide

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1H-benzimidazole
  • 2-(2-Bromophenyl)-1H-benzimidazole
  • 2-(3-Chlorophenyl)-1H-benzimidazole
  • 2-(3-Fluorophenyl)-1H-benzimidazole

Uniqueness

2-(3-Bromophenyl)-1H-benzimidazole is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom can enhance the compound’s lipophilicity and ability to penetrate cell membranes, making it a valuable scaffold in drug design .

Properties

IUPAC Name

2-(3-bromophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPQPEGYDCWTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10228359
Record name 2-(3-Bromophenyl)-1H-benzimidazole
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Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77738-96-6
Record name 2-(3-Bromophenyl)-1H-benzimidazole
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Record name 77738-96-6
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Record name 2-(3-Bromophenyl)-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-BROMOPHENYL)BENZIMIDAZOLE
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Record name 2-(3-Bromophenyl)benzimidazole
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Synthesis routes and methods

Procedure details

Method 1—Step a O-phenylenediamine (81.8 g, 756.6 mmol) and oxalic acid (3.40 g, 37.8 mmol) were completely dissolved in EtOH—H2O/1:1 (2 L) previously warmed at 80° C. 3-Bromobenzaldehyde (44.10 mL, 378.30 mmol) was then added dropwise to the solution. The reaction mixture was stirred overnight at 70° C. to the open air. The day after solid was filtered off and triturated with MeOH (150 mL) to give the product as a pale yellow solid (27.50 g). 3.8 g were recovered from the mother liquors. Total yield 31.30 g (30%).
Quantity
81.8 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
EtOH—H2O
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
44.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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